BenchChemオンラインストアへようこそ!

3-Fluoro-4-(4-methylpiperidin-1-yl)aniline

Physicochemical_properties Lead_optimization Medicinal_chemistry

3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (CAS 250371-92-7) is a synthetic, small-molecule fluorinated aniline derivative with the molecular formula C12H17FN2 and a molecular weight of 208.27 g/mol. It features a fluorine atom at the 3-position and a 4-methylpiperidin-1-yl substituent at the 4-position of the aniline ring.

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
CAS No. 250371-92-7
Cat. No. B1311900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-methylpiperidin-1-yl)aniline
CAS250371-92-7
Molecular FormulaC12H17FN2
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=C(C=C2)N)F
InChIInChI=1S/C12H17FN2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7,14H2,1H3
InChIKeyPPWOKXFIFJMCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (CAS 250371-92-7): Sourcing Guide for a Fluorinated Piperidinyl-Aniline Research Scaffold


3-Fluoro-4-(4-methylpiperidin-1-yl)aniline (CAS 250371-92-7) is a synthetic, small-molecule fluorinated aniline derivative with the molecular formula C12H17FN2 and a molecular weight of 208.27 g/mol [1]. It features a fluorine atom at the 3-position and a 4-methylpiperidin-1-yl substituent at the 4-position of the aniline ring. The compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor candidates [2]. Its computed physicochemical properties include an XLogP3-AA of 2.7, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond [1].

Why 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline Cannot Be Simply Replaced by Non-Fluorinated or Heterocycle-Swapped Analogs


High-strength, head-to-head quantitative selectivity data for this specific compound against close analogs is absent from the open primary literature. However, physicochemically and structurally, generic substitution is precarious. The single fluorine atom at the 3-position differentiates this scaffold from its non-fluorinated congener, 4-(4-methylpiperidin-1-yl)aniline (CAS 454482-12-3), by increasing molecular weight (+18 Da), altering lipophilicity, and critically modifying the aniline NH₂ pKa through its electron-withdrawing inductive effect [1]. Swapping the piperidine ring for a piperazine (CAS 221198-99-8) introduces an additional nitrogen atom, fundamentally changing the hydrogen-bonding capacity (HBA count increases) and basicity profile of the molecule . Such differences directly impact downstream coupling reactivity, target binding, and pharmacokinetic properties in derived drug candidates, making non-interchangeability the scientifically prudent default assumption absent contradictory experimental evidence.

3-Fluoro-4-(4-methylpiperidin-1-yl)aniline: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation from the Non-Fluorinated Analog: MW, LogP, and pKa Shifts

Comparison of computed and predicted properties reveals that 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline exhibits a molecular weight of 208.27 g/mol and an XLogP3-AA of 2.7 [1]. In contrast, the non-fluorinated analog 4-(4-methylpiperidin-1-yl)aniline (CAS 454482-12-3) has a molecular weight of 190.29 g/mol and a predicted pKa of 8.90±0.20 for its aniline NH₂ . The electron-withdrawing fluorine atom in the target compound lowers the aniline pKa (estimated shift of approximately -0.7 to -1.0 log units based on the Hammett σₘ value of fluorine, though direct experimental pKa measurement for this specific compound is absent from the open literature), reducing nucleophilicity and altering protonation state at physiological pH compared to the non-fluorinated congener.

Physicochemical_properties Lead_optimization Medicinal_chemistry

Piperidine versus Piperazine Heterocycle: Hydrogen-Bond Acceptor Count and Basicity Differentiation

The target compound's piperidine ring (C₅H₁₀N) confers three total hydrogen-bond acceptors (one aniline N, one piperidine N, one F) and one H-bond donor (aniline NH₂) [1]. The direct piperazine analog, 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline (CAS 221198-99-8), possesses four H-bond acceptors due to the additional ring nitrogen and has a molecular formula of C₁₁H₁₆FN₃ (MW 209.26) . The second basic nitrogen in the piperazine ring introduces an additional protonation site, resulting in a more complex pH-dependent speciation profile. This alters aqueous solubility, CNS multiparameter optimization (MPO) scores, and potential off-target interactions with aminergic receptors in derived lead compounds.

Fragment-based_drug_design Kinase_inhibitor_scaffold Hydrogen_bonding

Commercially Available Purity Specifications: Enabling Reproducible SAR and Scale-Up

Vendor purity specifications for the target compound demonstrate availability at ≥98% purity (Leyan, product #1353979; MolCore, NLT 98%) , alongside broader 95% minimum purity offerings (AKSci #8769CR) . In comparison, the non-fluorinated analog 4-(4-methylpiperidin-1-yl)aniline (CAS 454482-12-3) is listed at standard purities of 95-97% by multiple vendors, without consistently available ≥98% options. The higher purity grade availability for the fluorinated building block reduces the risk of impurity-driven false positives or yield suppression in sensitive palladium-catalyzed cross-coupling reactions commonly employed in kinase inhibitor synthesis.

Chemical_sourcing Quality_control Reproducibility

Ring-Size Differential: 6-Membered Piperidine versus 7-Membered Azepane Conformational Constraints

The target compound contains a 6-membered piperidine ring, whereas the closest azepane analog, 4-(Azepan-1-yl)-3-fluoroaniline (CAS 250371-91-6), bears a 7-membered azepane ring [1][2]. Both share the same molecular formula (C₁₂H₁₇FN₂) and molecular weight (208.27 g/mol), making them direct constitutional isomers. The piperidine chair conformation provides a well-defined, sterically restrained orientation of the N-methyl group relative to the aniline plane, while the 7-membered azepane ring adopts multiple low-energy conformations, introducing conformational flexibility that can reduce target-binding entropy in derived inhibitors. This conformational distinction is critical when the piperidine ring is intended to occupy a specific hydrophobic pocket in kinase ATP-binding sites.

Conformational_restriction Scaffold_hopping Ring_size_effects

Documentation as a Privileged Intermediate in Kinase Inhibitor Patent Literature

Patent literature analysis indicates that 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline is specifically cited as a key intermediate in the synthesis of pyrrolopyrimidine-based kinase inhibitors targeting RET, ALK, and other tyrosine kinases [1][2]. While the analog 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline also appears in patent filings as a building block, it is predominantly associated with different chemotypes, particularly those requiring a piperazine linker for solubility modulation. The specific pairing of a 3-fluoroaniline with a 4-methylpiperidine moiety is recurrent in patent Markush structures claiming DFG-out binding kinase inhibitors, suggesting a non-random scaffold selection by medicinal chemistry teams.

Kinase_inhibitor_synthesis Patent_evidence Drug_discovery

3-Fluoro-4-(4-methylpiperidin-1-yl)aniline: Evidence-Backed Application Scenarios for Procurement and Use


Kinase Inhibitor Lead Optimization Requiring Fluorine-Modulated Aniline Reactivity

In medicinal chemistry programs synthesizing Type II kinase inhibitors, the reduced nucleophilicity of the fluorine-bearing aniline (pKa lowered by ~0.7-1.0 units relative to the non-fluorinated analog [1]) enables selective Buchwald-Hartwig or SNAr coupling at the aniline nitrogen under conditions where the non-fluorinated analog may produce competing side reactions. This property makes the compound the preferred building block when synthetic route robustness is paramount.

Scaffold-Hopping Studies Differentiating Piperidine from Piperazine Pharmacophores

Research teams investigating the impact of heterocycle basicity on kinase selectivity profiles should procure this compound alongside its piperazine analog (CAS 221198-99-8) as matched molecular pairs. The monobasic piperidine (HBA: 3) versus dibasic piperazine (HBA: 4) distinction allows systematic deconvolution of hydrogen-bonding contributions to target binding, enabling rational scaffold selection for lead series nomination.

Conformational Restriction in Fragment-Based Drug Design

When the 4-methylpiperidine moiety is intended to occupy a well-defined hydrophobic pocket, procurement of this 6-membered piperidine scaffold is scientifically justified over the conformationally flexible 7-membered azepane analog (CAS 250371-91-6) [2]. The rigid chair conformation provides a lower entropic penalty upon binding, a critical factor in fragment-to-lead optimization where binding efficiency indices (BEI) are used for go/no-go decisions.

High-Purity Building Block for Multi-Step GMP-Ready Synthesis

For research groups advancing kinase inhibitors toward preclinical development, procurement of the ≥98% purity grade (available from Leyan and MolCore) is recommended to minimize impurity carry-through in multi-step sequences and to establish a reliable purity baseline for process chemistry development, avoiding the re-purification burden associated with the 95% purity grades more commonly offered for non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(4-methylpiperidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.